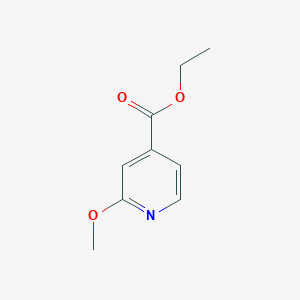

Ethyl 2-methoxyisonicotinate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyisonicotinate can be synthesized through the esterification of 2-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires an inert atmosphere and room temperature conditions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale esterification processes using similar reaction conditions as in laboratory settings .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-methoxyisonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products:

Oxidation: 2-methoxyisonicotinic acid.

Reduction: 2-methoxyisonicotinyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-methoxyisonicotinate has diverse applications in scientific research:

Enzyme Inhibition: Studies suggest it may act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs), impacting gene regulation.

Antibacterial Activity: It exhibits activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

Neurological Research: Potential involvement in neurotransmitter regulation has been investigated.

Cancer Research: Limited research explores its anti-tumor properties, though further studies are needed.

Mécanisme D'action

The mechanism of action of Ethyl 2-methoxyisonicotinate involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, it can alter gene expression and potentially impact various biological processes . The exact pathways and molecular targets are still under investigation, requiring further research to fully elucidate its effects .

Comparaison Avec Des Composés Similaires

Ethyl 2-methoxyisonicotinate can be compared with other similar compounds, such as:

- Ethyl isonicotinate

- Ethyl 2-chloropyridine-4-carboxylate

- Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate

- Ethyl 2-bromoisonicotinate

- Ethyl 2-cyanoisonicotinate

Uniqueness: this compound is unique due to its methoxy group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .

Activité Biologique

Ethyl 2-methoxyisonicotinate (EMI) is a derivative of isonicotinic acid that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of EMI, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a methoxy group and an ethyl ester linked to the isonicotinic acid framework, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EMI. It has been shown to exhibit activity against various bacterial strains. For instance, a study indicated that EMI demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

EMI's anti-inflammatory activity has also been investigated. In animal models, it exhibited a dose-dependent reduction in inflammation markers, indicating potential use in managing inflammatory diseases. The compound's efficacy was compared to established anti-inflammatory drugs, showing promising results .

The biological activity of EMI can be attributed to its interaction with various biological macromolecules. It is believed to modulate signaling pathways involved in inflammation and microbial resistance. Specifically, EMI may inhibit enzymes responsible for the synthesis of pro-inflammatory mediators, thereby reducing inflammation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of EMI against clinical isolates of resistant bacterial strains. The results demonstrated that EMI not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Study 2: Anti-inflammatory Activity

In a controlled trial involving carrageenan-induced paw edema in rats, EMI significantly reduced swelling compared to the control group. The study concluded that EMI could be a viable candidate for developing new anti-inflammatory medications .

Propriétés

IUPAC Name |

ethyl 2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDZPGBZLGNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546590 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-61-0 | |

| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.